molecular formula C10H13BrN2O2 B14166243 3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea

3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea

Cat. No.: B14166243
M. Wt: 273.13 g/mol
InChI Key: APXYRWVTLOAYIC-UHFFFAOYSA-N
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Description

3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a methoxy and a methylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea typically involves multiple steps One common method starts with the bromination of a suitable precursor, such as 3-methylphenyl, to introduce the bromomethyl groupFinally, the urea moiety is introduced via a reaction with an isocyanate or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)phenylboronic acid
  • (3-Bromophenyl)(phenyl)methanone
  • 1-Bromo-3-phenylpropane

Uniqueness

3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is unique due to the presence of both a bromomethyl group and a methoxy-methylurea moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

3-[3-(bromomethyl)phenyl]-1-methoxy-1-methylurea

InChI

InChI=1S/C10H13BrN2O2/c1-13(15-2)10(14)12-9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

APXYRWVTLOAYIC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=CC(=C1)CBr)OC

Origin of Product

United States

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